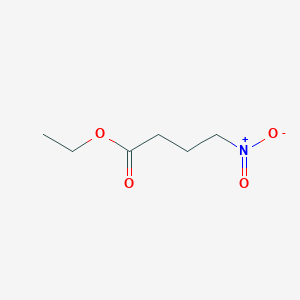
Oleyl chloride
Vue d'ensemble
Description
Oleyl Chloride, also known as Oleoyl Chloride, is a fatty acid derivative . It is used as a biochemical reagent in the preparation of Vitamin E analogs and antiviral nucleoside phosphoramidate prodrugs used in the treatment of HIV and HBV .
Molecular Structure Analysis
Oleyl Chloride has a linear formula of CH3(CH2)7CH=CH(CH2)7COCl . Its molecular weight is 300.91 . The molecule consists of 33 Hydrogen atoms, 18 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .
Chemical Reactions Analysis
Oleyl Chloride is used as a chemical reagent in organic synthesis, especially for the production of a variety of organic compounds, including pharmaceuticals and agrochemicals . It reacts by hydrolysis yielding hydrochloric acid and oleic acid. It also reacts with alcohols yielding esters, with mercaptane yielding thioesters, and with amines yielding amides .
Physical And Chemical Properties Analysis
Oleyl Chloride is a liquid at room temperature . It has a refractive index of n20/D 1.463 (lit.) . Its boiling point is 193 °C/4 mmHg (lit.) , and it has a density of 0.91 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Synthesis of Chlorogenic Acid Oleyl Alcohol Ester
- Application Summary: Oleyl Chloride is used in the synthesis of Chlorogenic Acid Oleyl Alcohol Ester (CGOA). This compound has various biological activities, such as antioxidant, liver protection, intestinal barrier protection, and effective treatment of obesity and type II diabetes .
- Methods of Application: The synthesis approach of CGOA is under non-catalytic and solvent-free conditions. The influences of reaction temperature, reaction time, substrate molar ratio, and stirring rate on the CGA conversion were investigated .
Preparation of Oleoyl Chloride
- Application Summary: Oleyl Chloride is used in the preparation of long-chain fatty acid chlorides. These compounds have various applications in the oil and fat industry .
- Methods of Application: The preparation involves the use of a tangential apparatus. The oleic acid is dropped in at the top of the column over a period of 35 minutes. The product that collects in the receiver contains about 25–27% of thionyl chloride .
- Results: The crude acid chloride will serve for most purposes. It can be distilled at very low pressures (b.p. 99–109°/25 μ) to yield a water-white product .
Functionalization of Lignin Oleate Nanoparticles
- Application Summary: Oleyl Chloride is used in the esterification of softwood Kraft lignin to produce lignin oleate nanoparticles (OLNPs). These nanoparticles have applications ranging from biomedicine to water purification .
- Methods of Application: The degree of esterification (DE) was varied using 20, 60, and 130% molar ratios of oleyl chloride relative to the initial amount of hydroxyl groups present in softwood Kraft lignin. The high stability of OLNPs is attributed to the alkyl chains accumulated in the shell of the particle, which delays protonation/deprotonation of carboxylic acid and phenolic hydroxyl groups .
- Results: The crude acid chloride will serve for most purposes. It can be distilled at very low pressures (b.p. 99–109°/25 μ) to yield a water-white product .
Synthesis of Colloidal Nanoparticles
- Application Summary: Oleyl Chloride is used in the synthesis of colloidal nanoparticles. The oleic acid/oleylamine ligand pair plays a crucial role in the chemical synthesis of nanoparticles .
- Methods of Application: The different binding strengths of these two molecules and their distinct binding modes on specific facets affect the reaction kinetics toward the production of nanostructures with tailored characteristics .
- Results: Additional functions, such as the reducing function, are also noted, especially for oleylamine .
Synthesis of Au Nanomaterials
- Application Summary: Oleyl Chloride is used in the synthesis of Au nanomaterials with a controlled morphology and crystal phase via the [Au (i)-oleylamine] complex .
- Methods of Application: The [Au (i)-oleylamine] complex is used as an intermediate in the synthesis of Au nanomaterials .
- Results: The proposed method provides high precision, good linearity, acceptable limit of detection (LOD) and limit of quantification (LOQ), and satisfactory recoveries for the targets .
Safety And Hazards
Oleyl Chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, immediate medical attention is required .
Orientations Futures
The global Oleoyl Chloride market is expected to witness robust expansion by 2024 . The market is segmented by purity, application, and distribution channel . The market growth is driven by its use in various industries such as the synthetic fiber industry, printing and dyeing industry, machinery industry, pharmaceuticals, and agrochemicals .
Relevant Papers
One relevant paper discusses the highly efficient synthesis of Chlorogenic Acid Oleyl Alcohol Ester under non-catalytic and solvent-free conditions . This study provides a simple and efficient strategy for the preparation of Chlorogenic Acid Oleyl Alcohol Ester with the avoidance of catalysts and solvents .
Propriétés
IUPAC Name |
(Z)-1-chlorooctadec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFABLCIRROMTAN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311001 | |
| Record name | (9Z)-1-Chloro-9-octadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl chloride | |
CAS RN |
16507-61-2, 59485-81-3 | |
| Record name | (9Z)-1-Chloro-9-octadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16507-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059485813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecene, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z)-1-Chloro-9-octadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecene, 1-chloro-, (9Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)


![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)



